3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde
Description
3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde (CAS: 883546-06-3) is a nitrogen-containing benzaldehyde derivative with the molecular formula C₁₆H₂₃NO₃ and a molecular weight of 293.36 g/mol . Its structure features a benzaldehyde core substituted at the 2-position with a methoxy group and an ethoxy chain terminating in a 4-methylpiperidine moiety. The InChIKey ASVJKZKXSARGPZ-UHFFFAOYSA-N confirms its stereochemical uniqueness .
Properties
IUPAC Name |
3-methoxy-2-[2-(4-methylpiperidin-1-yl)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-13-6-8-17(9-7-13)10-11-20-16-14(12-18)4-3-5-15(16)19-2/h3-5,12-13H,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZBMKKCMSEYMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=C(C=CC=C2OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901193037 | |
| Record name | 3-Methoxy-2-[2-(4-methyl-1-piperidinyl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901193037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883546-01-8 | |
| Record name | 3-Methoxy-2-[2-(4-methyl-1-piperidinyl)ethoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883546-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-2-[2-(4-methyl-1-piperidinyl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901193037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde typically involves multiple steps, starting with the preparation of the benzaldehyde core. The synthetic route may include:
Formation of the Benzaldehyde Core: This can be achieved through the oxidation of a corresponding alcohol or via the Vilsmeier-Haack reaction.
Introduction of the Methoxy Group: This step often involves methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Piperidine Derivative: The piperidine moiety can be introduced through nucleophilic substitution reactions, where the ethoxy group is linked to the benzaldehyde core, followed by the addition of the piperidine derivative under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of compounds targeting neurological disorders.
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism by which 3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde exerts its effects involves its interaction with specific molecular targets. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxy group may influence the compound’s binding affinity and specificity, while the aldehyde group can form reversible covalent bonds with target proteins, affecting their function .
Comparison with Similar Compounds
Key Observations :
- Piperidine vs.
- Ketone vs. Ether Linkage : The ketone-containing analogue (1389480-61-8) may exhibit reduced metabolic stability due to susceptibility to reductase enzymes .
- Electron-Withdrawing Groups : The trifluoromethyl group (723333-43-5) introduces strong electron-withdrawing effects, altering reactivity in nucleophilic addition reactions .
Physicochemical and Crystallographic Properties
Crystallographic data from analogues provide insights into stability and packing efficiency:
The target compound’s lack of reported crystallographic data suggests opportunities for further study. Its ethoxy-piperidine chain likely induces conformational flexibility, contrasting with rigid nitroimidazole-containing analogues .
Biological Activity
3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde is a complex organic compound with potential applications in medicinal chemistry and biological research. With the molecular formula and a molecular weight of 277.36 g/mol, this compound features a methoxy group, a piperidine derivative, and an aldehyde functional group, which contribute to its diverse biological activities.
Chemical Structure and Synthesis
The synthesis of this compound involves several steps:
- Formation of the Benzaldehyde Core : This can be achieved through oxidation of an alcohol or via the Vilsmeier-Haack reaction.
- Introduction of the Methoxy Group : Methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
- Attachment of the Piperidine Derivative : This is done through nucleophilic substitution reactions, linking the ethoxy group to the benzaldehyde core.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- The piperidine moiety interacts with neurotransmitter receptors, potentially modulating their activity.
- The methoxy group influences binding affinity and specificity toward target proteins.
- The aldehyde group can form reversible covalent bonds with proteins, affecting their function.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Anticancer Potential
Preliminary investigations suggest that this compound may exhibit anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through modulation of signaling pathways involved in cell survival and proliferation.
Neuroprotective Effects
Given its structural similarity to known neuroactive compounds, this compound is being explored for its neuroprotective effects. It may enhance cognitive function by modulating neurotransmitter levels in the brain.
Research Findings and Case Studies
Several studies have focused on elucidating the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step reactions starting with functionalized benzaldehyde derivatives. For example, a similar compound (4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde) is synthesized by reacting 4-methoxybenzaldehyde with 4-methylpiperidine using acid/base catalysts . Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions .
- Catalysts : Acidic or basic conditions control the rate of imine or ether bond formation .
- Temperature : Moderate heating (80–120°C) improves yields while minimizing side reactions .
- Data Table : Comparison of Synthetic Routes
| Starting Materials | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methoxybenzaldehyde + 4-methylpiperidine | KOH | DMF | 76.1 | |
| 4-Hydroxybenzaldehyde + bis(2-chloroethyl)ether | – | DMF | 65–70 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodology :
- NMR :
- ¹H NMR : Look for aldehyde proton resonance at δ 9.8–10.2 ppm. Methoxy (-OCH₃) appears as a singlet near δ 3.8 ppm, while piperidine protons show multiplet signals at δ 1.4–2.8 ppm .
- ¹³C NMR : The aldehyde carbon resonates at δ 190–200 ppm. Piperidine carbons appear between δ 20–60 ppm .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ether) .
- X-ray Crystallography : Resolves substituent positions and confirms dihedral angles (e.g., 78.31° between aromatic rings in a related dialdehyde) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields by adjusting catalytic systems or reaction parameters?
- Methodology : Discrepancies in yields (e.g., 48% vs. 76%) often arise from catalyst choice or reaction scalability. For example:
- Catalytic Hydrogenation : Using Raney nickel in formic acid improves aldehyde yields from nitriles (e.g., 4-[2-(methyl-2-pyridinylamino)ethoxy]-benzonitrile to benzaldehyde) .
- Base Optimization : Switching from NaH to KOH with phase-transfer catalysts (e.g., triethylbenzylammonium chloride) enhances etherification efficiency .
- Strategy : Use design of experiments (DoE) to test variables like solvent polarity, catalyst loading, and temperature gradients.
Q. What strategies are employed to study the interaction of this compound with biological targets, and how do structural modifications influence activity?
- Methodology :
- Molecular Docking : Computational models predict binding affinity to neurological targets (e.g., enzymes or receptors) based on the piperidine moiety’s conformational flexibility .
- Structure-Activity Relationship (SAR) : Modifying the methoxy or ethoxy chain length alters hydrophobicity and target selectivity. For example:
- Replacing 4-methylpiperidine with morpholine increases solubility but reduces CNS penetration .
- In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase) using spectrophotometric methods .
Q. How can researchers address challenges in crystallizing this compound for structural analysis?
- Methodology :
- Solvent Diffusion : Use slow evaporation of a dichloromethane/hexane mixture to grow single crystals suitable for X-ray analysis .
- Crystallization Additives : Small amounts of acetic acid or ethanol disrupt hydrogen-bonding networks, improving crystal quality .
- Key Data : Crystallographic parameters (e.g., space group P2₁/c, unit cell dimensions a=8.234 Å, b=10.512 Å) help validate purity and stereochemistry .
Contradiction Analysis
Q. Why do different studies report varying reactivity of the aldehyde group in nucleophilic additions?
- Analysis : Steric hindrance from the 4-methylpiperidine group reduces aldehyde electrophilicity in some cases. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
